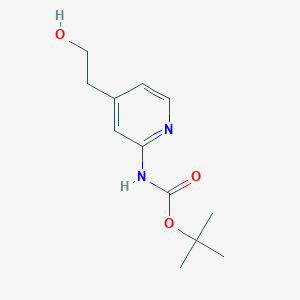
BTR-1
Übersicht
Beschreibung
Es hat ein erhebliches Potenzial gezeigt, das Wachstum von Krebszellen, insbesondere in Leukämiezellenlinien, zu hemmen .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
BTR-1 kann durch die Reaktion von 3-Ethyl-2-thioxo-1,3-thiazolidin-4-on mit Benzaldehyd in Gegenwart einer Base wie Piperidin synthetisiert werden. Die Reaktion wird typischerweise in einem Lösungsmittel wie Ethanol unter Rückflussbedingungen durchgeführt .
Industrielle Produktionsmethoden
Während spezifische industrielle Produktionsmethoden für this compound nicht umfassend dokumentiert sind, beinhaltet die Synthese im Allgemeinen Standardverfahren der organischen Synthese, einschließlich der Verwendung von hochreinen Reagenzien und kontrollierten Reaktionsbedingungen, um die gewünschte Produktausbeute und Reinheit zu gewährleisten .
Wirkmechanismus
Target of Action
BTR-1 primarily targets the Mitogen-Activated Protein Kinase (MAPK) signaling pathway . This pathway plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis .
Mode of Action
This compound interacts with its targets by inducing a block in the S phase of the cell cycle, affecting DNA replication . This blockage leads to the activation of apoptosis, a process of programmed cell death .
Biochemical Pathways
The MAPK signaling pathway is the main biochemical pathway affected by this compound . This pathway modulates the expression of a midgut membrane-bound alkaline phosphatase (ALP) and a suite of ATP-binding cassette transporter subfamily C (ABCC) genes . The interplay between these resistance genes is controlled by a trans-regulatory mechanism via the MAPK signaling pathway .
Pharmacokinetics
It is known that this compound is an active anti-cancer agent . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability.
Result of Action
The result of this compound’s action is the induction of cell death in leukemic cells . This is achieved through the activation of apoptosis, which is triggered by the blockage in the S phase of the cell cycle and the subsequent disruption of DNA replication .
Biochemische Analyse
Biochemical Properties
5-Benzylidene-3-ethyl-2-thioxothiazolidin-4-one has been found to exhibit strong tyrosinase inhibitory activity . Tyrosinase is a key enzyme involved in the production of melanin, and the inhibition of this enzyme can lead to a decrease in melanin production . This compound interacts with tyrosinase in a competitive manner, suggesting that it may bind to the active site of the enzyme and prevent its normal substrate from binding .
Cellular Effects
In cell-based experiments using B16F10 cells, 5-Benzylidene-3-ethyl-2-thioxothiazolidin-4-one effectively inhibited melanin production . This anti-melanogenic effect was attributed to its ability to inhibit intracellular tyrosinase activity . Moreover, this compound inhibited in situ B16F10 cellular tyrosinase activity .
Molecular Mechanism
The molecular mechanism of action of 5-Benzylidene-3-ethyl-2-thioxothiazolidin-4-one involves binding to the active and allosteric sites of tyrosinase with high binding affinities . This binding interaction results in the inhibition of tyrosinase, thereby reducing melanin production .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
BTR-1 can be synthesized through the reaction of 3-ethyl-2-thioxo-1,3-thiazolidin-4-one with benzaldehyde in the presence of a base such as piperidine. The reaction is typically carried out in a solvent like ethanol under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally involves standard organic synthesis techniques, including the use of high-purity reagents and controlled reaction conditions to ensure the desired product yield and purity .
Analyse Chemischer Reaktionen
Arten von Reaktionen
BTR-1 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können this compound in seine reduzierten Formen umwandeln.
Substitution: This compound kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Die Bedingungen variieren je nach Substituent, aber typische Reagenzien umfassen Halogene und Nukleophile.
Hauptprodukte, die gebildet werden
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette wissenschaftlicher Forschungsanwendungen, darunter:
Chemie: Als Modellverbindung zur Untersuchung von Reaktionsmechanismen und zur Entwicklung neuer Synthesemethoden verwendet.
Biologie: Untersucht auf seine Rolle bei der Induktion von Apoptose und Zellzyklusarrest in Krebszellen.
Medizin: Als potenzieller Therapeutika zur Behandlung verschiedener Krebsarten erforscht.
Industrie: Bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt
Wirkmechanismus
This compound übt seine Wirkungen aus, indem es die S-Phasenarretierung bewirkt und die DNA-Replikation in Leukämiezellen beeinflusst. Es aktiviert die Apoptose, indem es die Produktion reaktiver Sauerstoffspezies (ROS) erhöht und DNA-Strangbrüche induziert. Dies führt zum Zelltod durch Aktivierung von Apoptosewegen .
Wissenschaftliche Forschungsanwendungen
BTR-1 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its role in inducing apoptosis and cell cycle arrest in cancer cells.
Medicine: Explored as a potential therapeutic agent for treating various cancers.
Industry: Utilized in the development of new materials and chemical processes
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
ITH-1: 5-Isopropyliden-Derivate von 3-Dimethyl-2-thio-hydantoin.
Einzigartigkeit von BTR-1
This compound ist in seiner Potenz und Wirksamkeit im Vergleich zu ähnlichen Verbindungen einzigartig. Es wurde festgestellt, dass es 5- bis 7-mal wirksamer ist als ITH-1 und ITO-1 bei der Induktion von Zytotoxizität in Leukämiezellenlinien . Dies macht this compound zu einem vielversprechenden Kandidaten für weitere Forschung und Entwicklung in der Krebstherapie.
Eigenschaften
IUPAC Name |
(5Z)-5-benzylidene-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NOS2/c1-2-13-11(14)10(16-12(13)15)8-9-6-4-3-5-7-9/h3-8H,2H2,1H3/b10-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQDPYAPUFMILTB-NTMALXAHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC=CC=C2)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=CC=CC=C2)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the BTR-1 locus and what is its significance?
A1: The this compound locus is a multigenic region in the diamondback moth (Plutella xylostella) genome associated with resistance to the Cry1Ac toxin produced by the bacterium Bacillus thuringiensis (Bt) []. Bt toxins are widely used in insecticidal sprays and transgenic crops to control insect pests. Understanding the mechanisms of resistance conferred by the this compound locus is crucial for developing strategies to manage resistance and prolong the efficacy of Bt-based pest control methods.
Q2: How does the this compound locus contribute to Cry1Ac toxin resistance?
A2: Research suggests that the this compound locus controls the expression of genes involved in Cry1Ac toxin binding and detoxification within the insect midgut []. These genes include:
- Alkaline phosphatase (ALP): ALP has been identified as a functional receptor for Cry1Ac toxin in diamondback moths. Downregulation of ALP expression is tightly linked to Cry1Ac resistance [].
- ATP-binding cassette transporter subfamily C (ABCC) genes: These transporter proteins are thought to be involved in detoxifying Cry toxins. Resistance is associated with the downregulation of ABCC2 and ABCC3, and upregulation of ABCC1 [].
Q3: What is the role of the MAPK signaling pathway in this compound mediated resistance?
A3: The mitogen-activated protein kinase (MAPK) signaling pathway plays a crucial role in regulating the expression of ALP and ABCC genes within the this compound locus []. A MAP4K4 gene, located within the this compound locus, is constitutively activated in resistant insects, leading to the altered expression of resistance genes. Suppressing MAP4K4 can restore susceptibility to Cry1Ac toxin by restoring normal expression levels of ALP, ABCC2, and ABCC3 [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1,4-dihydropyridazin-4-one](/img/structure/B3223527.png)
![2-(4-((2,6-Dimethylmorpholino)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B3223531.png)
![N-(4,7-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-3,4,5-TRIMETHOXY-N-[3-(MORPHOLIN-4-YL)PROPYL]BENZAMIDE HYDROCHLORIDE](/img/structure/B3223532.png)
![6-Ethyl-2-(4-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B3223535.png)
![6-Methyl-2-(2-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B3223542.png)


![1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarbonyl chloride](/img/structure/B3223563.png)






